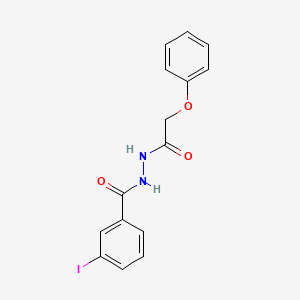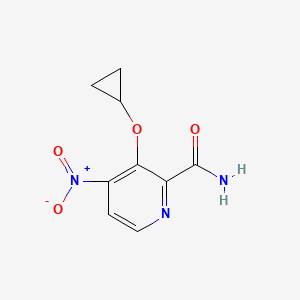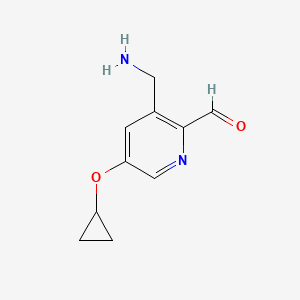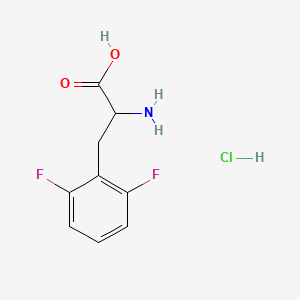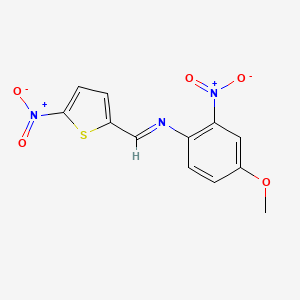
4-Cyclopropoxy-5-fluoropicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-fluoropicolinaldehyde is a chemical compound that features a cyclopropoxy group and a fluorine atom attached to a picolinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction often employs boron reagents and palladium catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-fluoropicolinaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be used to convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: 4-Cyclopropoxy-5-fluoropicolinic acid.
Reduction: 4-Cyclopropoxy-5-fluoropicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-5-fluoropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-fluoropicolinaldehyde involves its interaction with specific molecular targets. The cyclopropoxy group and the fluorine atom can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect pathways related to cell signaling, enzyme activity, and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
5-Fluoropicolinaldehyde: Shares the fluorine atom and picolinaldehyde structure but lacks the cyclopropoxy group.
4-Cyclopropoxy-2,6-dimethoxyphenol: Contains a cyclopropoxy group but differs in the aromatic ring structure.
Uniqueness
4-Cyclopropoxy-5-fluoropicolinaldehyde is unique due to the combination of the cyclopropoxy group and the fluorine atom on the picolinaldehyde backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H8FNO2 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8FNO2/c10-8-4-11-6(5-12)3-9(8)13-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
IRWQGKGCCJLFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC(=C2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[6-(Cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate](/img/structure/B14809811.png)
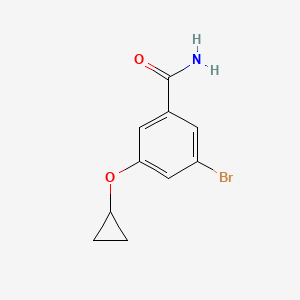
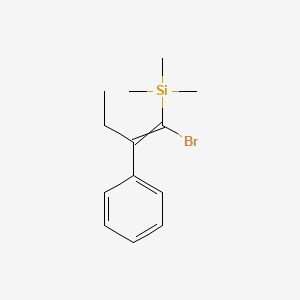


![Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate](/img/structure/B14809847.png)
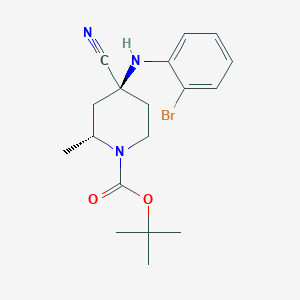
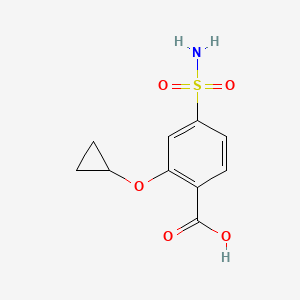
![(2E)-N-[4-(dimethylsulfamoyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14809864.png)
